![molecular formula C17H19FN4O2S B2878634 N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 900010-12-0](/img/structure/B2878634.png)
N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxamide group, a pyrazole group, and a thiophene group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The oxamide group, for example, could potentially undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity .Scientific Research Applications
Anticancer Activity
A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model upon oral administration. This research highlights the potential of such compounds in cancer treatment, potentially relevant to the structure of N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide (Schroeder et al., 2009).
Chemical Structure Analysis
Research on the preparation and crystal structure determination of copper(II) chloride adducts with certain ligands, including the analysis of a 4-fluorophenyl derivative by X-ray crystallography, contributes to understanding the structural aspects and potential reactivity of compounds bearing fluorophenyl groups. Such studies are crucial for the development of new materials and drugs (Bonacorso et al., 2003).
Environmental and Biological Sensing
A reaction-based fluorescent probe was developed for the selective discrimination of thiophenols over aliphatic thiols, showcasing the utility of fluorophore-based compounds in environmental and biological sciences. This indicates the potential for compounds like this compound in sensor applications (Wang et al., 2012).
Synthetic Pathways and Chemical Properties
Studies focusing on the synthesis and characterization of specific pyrazole and fluorophenyl derivatives contribute to the broader understanding of synthetic pathways, chemical reactivity, and potential applications in drug design and development. This foundational knowledge supports the exploration of new compounds for various scientific applications (McLaughlin et al., 2016).
Future Directions
properties
IUPAC Name |
N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-2-3-8-19-16(23)17(24)20-15-13-9-25-10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPWLBMDIJAWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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